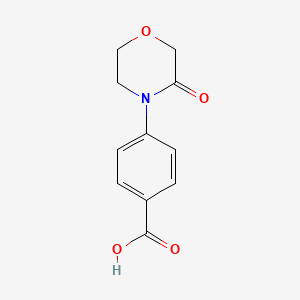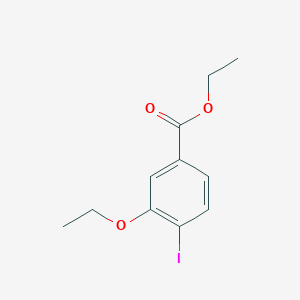
(2-クロロ-4-(トリフルオロメトキシ)フェニル)ボロン酸
概要
説明
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a trifluoromethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学的研究の応用
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
作用機序
Target of Action
The primary target of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid, also known as 2-CHLORO-4-TRIFLUOROMETHOXYPHENYLBORONIC ACID, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared .
Result of Action
Action Environment
The action of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
生化学分析
Biochemical Properties
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in various metabolic pathways. This compound is known to interact with enzymes such as lactate dehydrogenase, which is crucial for cellular metabolism . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active site of the enzyme, leading to enzyme inhibition or modulation of enzyme activity .
Cellular Effects
The effects of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation . This compound is also known to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions . Long-term exposure to (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid has been shown to cause persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid can induce toxic effects, including liver and kidney damage, as well as disruptions in metabolic homeostasis .
Metabolic Pathways
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. This compound can affect the levels of various metabolites by inhibiting or activating key metabolic enzymes . Additionally, (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid has been shown to influence metabolic flux, leading to changes in the production and utilization of energy within cells .
Transport and Distribution
Within cells and tissues, (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is critical for its activity. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid within cells can affect its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, 2-chloro-4-(trifluoromethoxy)benzene, is subjected to halogenation to introduce a boronic acid group.
Borylation: This step involves the reaction of the halogenated intermediate with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under inert conditions with a base like potassium acetate to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.
化学反応の分析
Types of Reactions
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used as solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both a chlorine atom and a trifluoromethoxy group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent for specific synthetic applications. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity in cross-coupling reactions, compared to other boronic acids with different substituents.
特性
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTQXKDCRJYPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622051 | |
| Record name | [2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345226-20-2 | |
| Record name | B-[2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345226-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[2-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B1602909.png)




